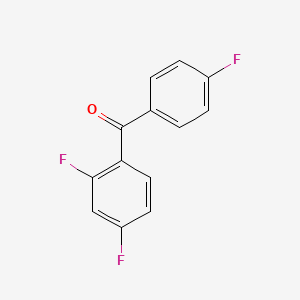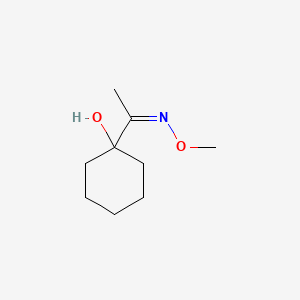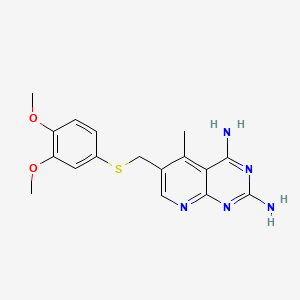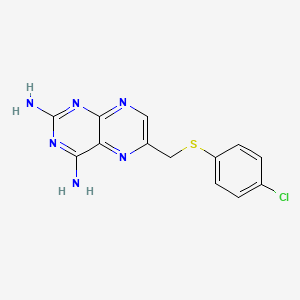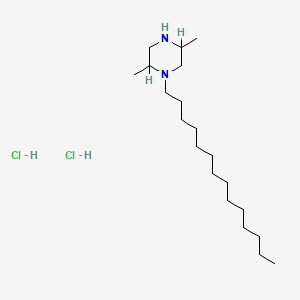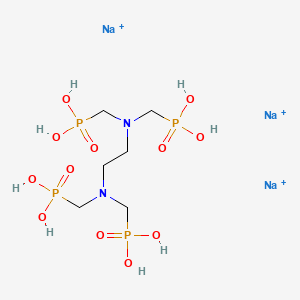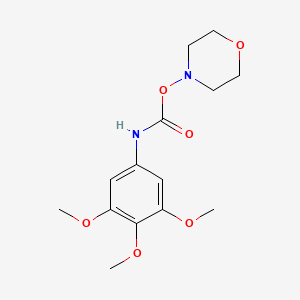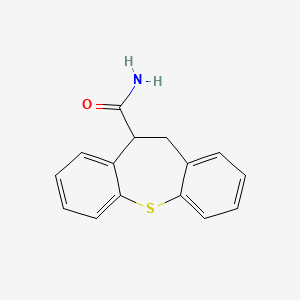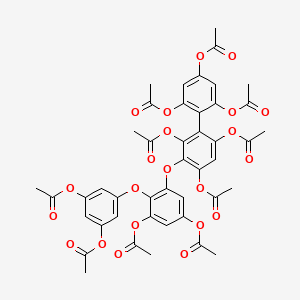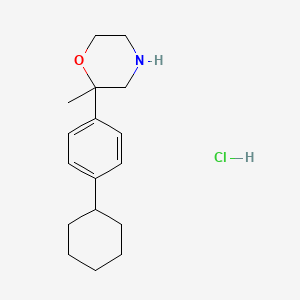
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride typically involves the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclohexylphenyl bromide.
Morpholine Ring Formation: The intermediate is then reacted with morpholine in the presence of a base such as sodium hydride to form 2-(4-Cyclohexylphenyl)-2-methylmorpholine.
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings or aliphatic chains.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Cyclohexylphenyl)-2-methylmorpholine
- 4-Cyclohexylphenylmorpholine
- 2-Methylmorpholine
Uniqueness
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the hydrochloride salt form enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
109461-36-1 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h7-10,14,18H,2-6,11-13H2,1H3;1H |
InChIキー |
QOQVBPWQHGSQKE-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)C3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


